
1-Ethoxy-2-iodo-4-methylbenzene
Overview
Description
1-Ethoxy-2-iodo-4-methylbenzene is an organic compound belonging to the class of aromatic compounds It features an ethoxy group, an iodine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-iodo-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1-ethoxy-4-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The iodine atom can be reduced to form 1-ethoxy-4-methylbenzene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the substituent introduced, such as 1-ethoxy-2-chloro-4-methylbenzene.
Oxidation: Products include 1-ethoxy-2-iodo-4-methylbenzaldehyde or 1-ethoxy-2-iodo-4-methylbenzoic acid.
Reduction: The major product is 1-ethoxy-4-methylbenzene.
Scientific Research Applications
1-Ethoxy-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-iodo-4-methylbenzene in chemical reactions typically involves the formation of a positively charged intermediate (benzenonium ion) during electrophilic aromatic substitution. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Ethoxy-4-methylbenzene: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Iodo-4-methylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
1-Ethoxy-2-chloro-4-methylbenzene: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications.
Uniqueness: 1-Ethoxy-2-iodo-4-methylbenzene is unique due to the presence of both an ethoxy group and an iodine atom on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Biological Activity
1-Ethoxy-2-iodo-4-methylbenzene, an organic compound belonging to the class of aromatic compounds, has garnered attention for its potential biological activities. This compound features an ethoxy group, an iodine atom, and a methyl group attached to a benzene ring, which contributes to its unique chemical properties and potential applications in various fields.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
Synthesis Methods
This compound can be synthesized through electrophilic aromatic substitution reactions. A common method involves the iodination of 1-ethoxy-4-methylbenzene using iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, allowing for the iodine atom to substitute a hydrogen atom on the benzene ring .
The mechanism by which this compound exerts its biological effects is likely related to:
- Electrophilic Reactions : The iodine atom's electrophilic nature may allow it to interact with nucleophiles in biological systems, potentially affecting enzyme activity or receptor binding.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may possess distinct biological activities .
Anticancer Activity
Indole derivatives have shown promise in anticancer research due to their ability to inhibit tumor growth and promote apoptosis in cancer cells. Although direct studies on this compound are scarce, its structural similarity to known anticancer agents suggests it may also exhibit similar properties .
Antimicrobial Properties
Compounds containing iodine are often investigated for their antimicrobial properties. The presence of the iodine atom in this compound may enhance its efficacy against various pathogens, making it a candidate for further research in antimicrobial applications .
Properties
IUPAC Name |
1-ethoxy-2-iodo-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWLCIPDCILARW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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